
Teepone-15N
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Overview
Description
Teepone-15N is a nitrogen-15 (15N) isotopologue of a pyridine-derived compound, synthesized via advanced chemical labeling techniques. Its primary applications lie in pharmaceutical and agrochemical research, where isotopic labeling enables precise tracking of molecular behavior in absorption, distribution, metabolism, and excretion (ADMET) studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Teepone-15N involves the incorporation of nitrogen-15 into the molecular structure of Teepone. This process typically requires specialized synthetic techniques to ensure the stable isotope is correctly integrated. The general synthetic route includes the reaction of nitrogen-15 labeled ammonia with the appropriate organic precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Teepone-15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Teepone-15N is widely used in various scientific research fields, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in clinical diagnostics for imaging and studying metabolic disorders.
Industry: Applied in environmental analysis to detect pollutants and study their impact on ecosystems
Mechanism of Action
The mechanism of action of Teepone-15N involves its incorporation into biological molecules, allowing researchers to trace and study nitrogen-related processes. The nitrogen-15 isotope acts as a marker, enabling the detection and quantification of nitrogen transformations in various systems. This is particularly useful in studying metabolic pathways, nitrogen fixation, and environmental nitrogen cycles .
Comparison with Similar Compounds
Comparison with Similar 15N-Labeled Compounds
Table 1: Comparative Properties of 15N-Labeled Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Synthesis Method | Isotopic Purity | Key Applications |
---|---|---|---|---|---|---|
Teepone-15N | Not Disclosed | CₓHᵧN-15N | ~200–250 g/mol | Zincke imine intermediates | >98% | Drug metabolism, agrochemicals |
L-Alanine-15N | 25713-23-9 | C₃H₇15NO₂ | 89.09 g/mol | Biosynthetic labeling | 95–98% | Protein NMR, metabolic studies |
Potassium nitrate-15N | 57654-83-8 | K15NO₃ | 102.10 g/mol | Ion exchange chromatography | 99% | Soil fertility studies, tracers |
Ammonium chloride-15N | 39466-62-1 | 15NH₄Cl | 53.49 g/mol | Direct chemical synthesis | 98% | Microbial growth assays |
Key Observations:
Synthetic Methods :
- This compound requires specialized heterocyclic chemistry (Zincke imine route), whereas L-Alanine-15N is biosynthesized using 15N-enriched media . Potassium nitrate-15N and ammonium chloride-15N are synthesized via simpler ion-exchange or direct salt formation .
- The Zincke imine method ensures higher regioselectivity, critical for complex pharmaceuticals .
Isotopic Purity: this compound achieves >98% purity, comparable to inorganic salts like potassium nitrate-15N (99%) but superior to biosynthetic L-Alanine-15N (95–98%) .
Applications :
- This compound is uniquely suited for tracking heterocyclic drug metabolites, unlike L-Alanine-15N, which is pivotal in protein structural studies via 15N-NMR .
Analytical and Spectroscopic Differences
15N-NMR spectroscopy is a cornerstone for characterizing these compounds. Key data include:
Table 2: 15N-NMR Chemical Shifts (δ, ppm)
Compound | Chemical Shift (δ) | Coupling Constants (nJ15N~X) | Reference |
---|---|---|---|
This compound | ~320–330 | 3J15N-H = 8–10 Hz | |
L-Alanine-15N | 35–40 | 2J15N-C = 5–7 Hz | |
Ammonium-15N | –350 to –360 | 1J15N-H = 70–72 Hz |
- This compound : Exhibits deshielded nitrogen due to the pyridine ring’s electron-withdrawing effect, contrasting sharply with the shielded amine groups in L-Alanine-15N and ammonium salts .
Stability and Handling Considerations
Q & A
Basic Research Questions
Q. How can I identify research gaps in existing literature on Teepone-15N to formulate a novel hypothesis?
- Methodological Answer : Conduct a systematic literature review using databases like PubMed, Scopus, or Web of Science. Focus on unresolved contradictions, such as discrepancies in reported biological activity or physicochemical properties. Use tools like VOSviewer to map keyword clusters and identify understudied areas. For example, if prior studies conflict on this compound’s stability under varying pH conditions, design experiments to resolve this gap .
Q. What experimental design principles ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer : Follow protocols from peer-reviewed studies, explicitly detailing reaction conditions (e.g., temperature, solvent purity, catalyst ratios). Include negative controls and replicate experiments to account for variability. For characterization, combine spectroscopic techniques (e.g., NMR, FTIR) with chromatographic methods (HPLC) to cross-validate purity and structure. Document deviations from published methods and justify modifications .
Q. How should I structure a research paper on this compound to meet journal standards for clarity and rigor?
- Methodological Answer : Adopt the IMRaD (Introduction, Methods, Results, Discussion) structure. In the Methods section, specify equipment models (e.g., Bruker AVANCE III HD 600 MHz NMR) and calibration procedures. Use tables to compare your findings with prior data (e.g., melting points, solubility profiles). Avoid redundant data presentation; instead, reference supplementary materials for raw datasets .
Advanced Research Questions
Q. How can I resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Perform meta-analyses of existing datasets to identify confounding variables (e.g., cell culture conditions, assay protocols). Design a comparative study using standardized cell lines (e.g., HEK293 vs. HeLa) under controlled conditions. Apply statistical models (ANOVA with post-hoc tests) to isolate variables influencing bioactivity. Discuss potential mechanisms, such as receptor polymorphism or metabolic differences .
Q. What advanced techniques validate the proposed mechanism of action of this compound in enzymatic inhibition?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding affinity and stoichiometry. Pair this with molecular docking simulations (e.g., AutoDock Vina) to predict interaction sites. Validate findings with mutagenesis studies on target enzymes. Cross-reference results with kinetic assays (e.g., Michaelis-Menten plots) to confirm competitive/non-competitive inhibition .
Q. How do I address ethical considerations when publishing preliminary data on this compound’s toxicity?
- Methodological Answer : Obtain institutional review board (IRB) approval for in vivo studies. Clearly state limitations (e.g., small sample sizes, acute vs. chronic exposure) in the Discussion section. Use the ARRIVE guidelines for reporting animal research. Disclose conflicts of interest, such as funding from entities with commercial stakes in related compounds .
Q. Data Analysis and Presentation
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Apply bootstrapping to estimate confidence intervals for small datasets. For graphical representation, employ tools like GraphPad Prism to generate heatmaps or 3D surface plots showing synergistic/antagonistic effects with co-administered compounds .
Q. How should I handle outliers in spectroscopic data for this compound without introducing bias?
- Methodological Answer : Apply the Grubbs’ test to statistically identify outliers. Replicate measurements to distinguish instrumental error from true anomalies. If outliers persist, report them transparently and discuss potential sources (e.g., sample degradation, contamination). Use robust statistical methods (e.g., median-based regression) if data skewness is significant .
Q. Cross-Disciplinary and Validation Strategies
Q. What strategies ensure interdisciplinary validity when studying this compound’s environmental impact?
- Methodological Answer : Combine ecotoxicology assays (e.g., Daphnia magna mortality tests) with computational models (e.g., QSAR predictions). Collaborate with environmental chemists to analyze degradation products via LC-MS/MS. Validate field data with laboratory simulations under controlled conditions (e.g., UV exposure, microbial activity) .
Q. How can I enhance the credibility of my this compound research for grant applications or peer review?
- Methodological Answer : Pre-register study protocols on platforms like Open Science Framework. Share raw data and code repositories (e.g., GitHub) for transparency. Invoke the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Address reviewer critiques by revising hypotheses iteratively and citing counterarguments from high-impact journals .
Properties
Molecular Formula |
C13H25NO2 |
---|---|
Molecular Weight |
228.34 g/mol |
IUPAC Name |
2,2,6,6-tetraethyl-1-hydroxy(115N)azinan-4-one |
InChI |
InChI=1S/C13H25NO2/c1-5-12(6-2)9-11(15)10-13(7-3,8-4)14(12)16/h16H,5-10H2,1-4H3/i14+1 |
InChI Key |
PBKKASIKUZBAJE-UJKGMGNHSA-N |
Isomeric SMILES |
CCC1(CC(=O)CC([15N]1O)(CC)CC)CC |
Canonical SMILES |
CCC1(CC(=O)CC(N1O)(CC)CC)CC |
Origin of Product |
United States |
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